2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one
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Description
“2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one” is a chemical compound with the molecular formula C7H6BrNO2 . It has a molecular weight of 216.03 g/mol . The IUPAC name for this compound is 2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one .
Molecular Structure Analysis
The compound has a complex structure that includes a bromine atom, a pyridinone ring, and a furan ring . The InChI code for this compound is InChI=1S/C7H6BrNO2/c8-6-3-4-5(11-6)1-2-9-7(4)10/h3H,1-2H2,(H,9,10) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 216.03 g/mol and a topological polar surface area of 42.2 Ų . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a complexity of 185 and a covalently-bonded unit count of 1 .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Studies have detailed various synthesis methods for compounds related to 2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one. For instance, the rearrangement of isoxazolo[2,3-a]-pyridinium salts into furo[3,2-b]pyridin-2-ones has been explored (Good, Jones, & Phipps, 1972). Additionally, synthesis methods involving Sonogashira coupling and intramolecular cyclization have been studied for producing azaphthalides and azaisocoumarins, which are structurally related to the compound of interest (Begouin & Queiroz, 2011).
Crystal and Molecular Structure : The crystal and molecular structure of related compounds, like 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, have been investigated to understand their molecular geometry and intermolecular interactions (Rodi, Luis, Martí, Martí‐Centelles, & Ouzidan, 2013).
Chemical Reactions and Properties
Electrophilic Substitution Reactions : Research has been conducted on electrophilic substitution reactions of furo[3,2-c]pyridine, leading to the formation of various derivatives through processes like nitration, bromination, chlorination, and oxidation (McFarland, Essary, Cilenti, Cozart, & McFarland, 1975).
Photochemical Behavior : The photochemical behavior of furo- and pyrrolo-[3,2-b]pyridin-2-ones has been studied, revealing insights into the dimerization process and ring opening under different conditions (Jones & Phipps, 1975).
Cytotoxic Properties : Some derivatives of furo[3,2-b]pyridines have been evaluated for their potential as cytotoxic agents, especially in the context of cancer research (Laxmi, Vardhini, Guttikonda, Rao, & Pal, 2020).
properties
IUPAC Name |
2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-6-3-4-5(11-6)1-2-9-7(4)10/h3H,1-2H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDCPLRPOVIAHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1OC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one |
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